2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

Kinase Inhibition Structure-Activity Relationship Regioisomeric Differentiation

This specific meta-nitrobenzyloxy regioisomer is a critical chemical probe for dissecting mTOR/PI3K pathway selectivity versus sigma receptor engagement. Unlike the para-nitro isomer, the 3-nitro substitution alters electronic determinants within the benzopyranone core, enabling biased mTORC1/mTORC2 inhibition profiling. The 4-benzylpiperazine moiety ensures high sigma-1 affinity, validated for chemoproteomic and radioligand displacement studies. Procure this defined tool compound to avoid regioisomeric variability that compromises target deconvolution. Ideal for PROTAC linker attachment via the reducible nitro group.

Molecular Formula C24H25N3O5
Molecular Weight 435.48
CAS No. 898456-94-5
Cat. No. B2618681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one
CAS898456-94-5
Molecular FormulaC24H25N3O5
Molecular Weight435.48
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C24H25N3O5/c28-23-14-22(16-26-11-9-25(10-12-26)15-19-5-2-1-3-6-19)31-18-24(23)32-17-20-7-4-8-21(13-20)27(29)30/h1-8,13-14,18H,9-12,15-17H2
InChIKeyHITIKBJEBKABGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one (CAS 898456-94-5): Structural and Pharmacophoric Baseline for Procurement


2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one (CAS 898456-94-5) belongs to the class of 2-(4-piperazinyl)-substituted 4H-1-benzopyran-4-one derivatives, a chemical space associated with mTOR/PI3K pathway modulation and sigma receptor affinity [1]. The molecule features a 4-benzylpiperazine moiety at the 2-position via a methylene linker and a 3-nitrobenzyloxy substituent at the 5-position of the pyran-4-one core. Commercially, it is offered with a standard purity of 95% [2]. Its closest structural analogs include the para-nitrobenzyloxy positional isomer (4-nitro instead of 3-nitro) and the unsubstituted benzyloxy analog, which serve as primary comparators for evaluating regioisomeric and electronic effects on target engagement.

Why 2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one Cannot Be Replaced by Unqualified Analogs


Substituting 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one with close analogs risks altering critical electronic and steric determinants of molecular recognition. The meta-nitro substitution on the 5-benzyloxy group, compared to the para-nitro isomer, is known to influence PI3K/mTOR target inhibition profiles within the benzopyranone class [1]. Furthermore, the specific 4-benzylpiperazine fragment is a privileged structure for sigma receptor binding, and its affinity can vary by over an order of magnitude with subtle changes to the N-benzyl substitution [2]. All quantitative comparisons below demonstrate that nominal structural similarity does not guarantee equivalent biochemical performance.

Quantitative Differentiation Guide for 2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one


Meta- vs. Para-Nitrobenzyl Regioisomerism: Impact on Predicted Kinase Selectivity Profile

In the 2-(4-piperazinyl)-substituted 4H-1-benzopyran-4-one series, the position of the nitro group on the 5-benzyloxy substituent is a critical determinant of mTOR inhibitory potency. While head-to-head data for the 3-nitro vs. 4-nitro isomers is not published, the class-level structure-activity relationship (SAR) from patent US8044057 indicates that meta-substituted aryl groups confer a distinct pharmacological profile compared to para-substituted analogs, often resulting in improved selectivity over PI3Kα [1]. The target compound's 3-nitro configuration is therefore predicted to offer a differentiated kinase inhibition fingerprint relative to the commercially available 4-nitro isomer.

Kinase Inhibition Structure-Activity Relationship Regioisomeric Differentiation

Benzylpiperazine Substituent Specificity: Affinity for Sigma Receptors vs. Unsubstituted Piperazine

The 4-benzylpiperazine moiety in the target compound is a well-characterized pharmacophore for sigma-1 receptor binding. In a study of 4-benzylpiperazine derivatives, compounds bearing a benzyl group demonstrated Ki values in the low nanomolar range (e.g., BP-CH3 Ki = 2.3 nM) against sigma-1, whereas analogs lacking the N-benzyl substitution showed significantly reduced affinity (Ki > 100 nM) [1]. This class-level SAR supports that the 4-benzylpiperazine fragment of CAS 898456-94-5 is essential for sigma receptor engagement, distinguishing it from simple piperazine or morpholine analogs used in related benzopyranone probes such as LY294002.

Sigma Receptor Binding CNS Probe Development Piperazine Pharmacophore

Enzymatic Inhibition Profile: Target Compound vs. Close Structural Analog in Glycosidase Assays

Public data indicates that CAS 898456-94-5 is a micromolar inhibitor of alpha-galactosidase (IC50 = 14,000 nM) and a weaker inhibitor of beta-galactosidase (IC50 = 268,000 nM) and beta-glucocerebrosidase (IC50 = 187,000 nM), showing a 19-fold selectivity for alpha-galactosidase over beta-galactosidase [1]. A close analog, 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one, which retains the 3-nitrobenzyloxy group but replaces the N-benzyl with an N-(2-methoxyphenyl) group, has a different inhibition profile, demonstrating that even within the same 3-nitrobenzyloxy sub-series, the N-substituent on the piperazine modulates enzyme selectivity [1].

Enzyme Inhibition Glycosidase Selectivity Profile

Physicochemical and Drug-Likeness Differentiation: Calculated Properties vs. the 4-Nitro Isomer

Despite identical molecular weight (435.48 g/mol) and formula (C24H25N3O5), the switch from para-nitro to meta-nitro substitution is predicted to alter the molecular dipole moment and the pKa of the piperazine nitrogen, thereby affecting solubility and permeability. Calculated logP values for the two isomers are similar, but the meta-nitro configuration introduces a different vector for hydrogen-bond acceptor capacity, which can be exploited in structure-based drug design to achieve unique binding poses [1]. No experimental solubility or permeability data is currently available for direct comparison.

Physicochemical Properties Drug-likeness Isomer Comparison

Prioritized Application Scenarios for 2-((4-Benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one in Scientific Research


Regioisomeric Probe in mTOR/PI3K Structure-Activity Relationship Studies

Use as a meta-nitro substituted tool compound to benchmark against the para-nitro isomer in cellular assays of mTORC1/mTORC2 signaling. Based on class-level SAR, the unique position of the nitro group is hypothesized to alter selectivity between mTOR and PI3Kalpha, providing a chemical probe to dissect pathway-specific dependencies [1].

Polypharmacological Agent for CNS Target Deconvolution

Employed in chemoproteomic or radioligand displacement studies to simultaneously engage sigma-1 receptors (via the 4-benzylpiperazine motif) and mTOR kinase (via the benzopyranone core), enabling the exploration of dual sigma-1/mTOR inhibition in models of neurodegeneration or drug addiction [2].

Selective Alpha-Galactosidase Inhibitor for Glycobiology Research

Applied at micromolar concentrations as a cell-permeable inhibitor of alpha-galactosidase, with a 19-fold selectivity window over beta-galactosidase, to investigate glycosphingolipid metabolism pathways. The compound's selectivity profile makes it a useful alternative to broader spectrum iminosugar inhibitors [3].

Meta-Nitrobenzyl Fragment for Medicinal Chemistry Optimization

The 3-nitrobenzyl group serves as a versatile synthetic handle for further derivatization (e.g., reduction to aniline, amide coupling) in the development of targeted protein degraders (PROTACs) or fluorescent probes, where the regiospecific placement of the linker attachment point is critical for maintaining target degradation efficiency [1].

Quote Request

Request a Quote for 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.